molecular formula C8H12N4 B13510527 1-(Pyridazin-3-yl)pyrrolidin-3-amine

1-(Pyridazin-3-yl)pyrrolidin-3-amine

Cat. No.: B13510527
M. Wt: 164.21 g/mol
InChI Key: QBPPEHPPMKICPN-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)pyrrolidin-3-amine is a compound that features a pyridazine ring fused to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyridazine and pyrrolidine rings allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . Another approach includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridazin-3-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyridazine or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridazin-3-yl)pyrrolidin-3-amine is unique due to the combination of the pyridazine and pyrrolidine rings, which confer distinct chemical and biological properties

Q & A

Q. What are the foundational synthetic routes for 1-(Pyridazin-3-yl)pyrrolidin-3-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis typically involves coupling pyridazine derivatives with pyrrolidine precursors. Key steps include nucleophilic substitution or reductive amination, requiring precise temperature control (e.g., 0–80°C) and anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Optimization strategies:

  • Reagent selection : Sodium borohydride for selective amine reduction .
  • Solvent effects : Polar aprotic solvents enhance reaction kinetics but may require post-synthesis purification via column chromatography .
  • Yield monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions on the pyrrolidine and pyridazine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C8_8H12_{12}N4_4) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH stretches at ~3300 cm1^{-1}) .

Q. How can computational chemistry improve the design of this compound synthesis pathways?

Advanced Research Focus

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent modeling : COSMO-RS simulations optimize solvent selection for solubility and reactivity .
  • Machine learning : Training models on PubChem data (e.g., reaction yields, conditions) to predict optimal parameters .

Q. What methodologies address contradictions in spectroscopic or bioactivity data for this compound derivatives?

Advanced Research Focus

  • Data cross-validation : Combine NMR, X-ray crystallography, and computational docking to resolve stereochemical ambiguities .
  • Bioactivity assays : Replicate enzyme inhibition studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate structural contributors to activity .
  • Error analysis : Statistically evaluate batch-to-batch variability using ANOVA for synthetic replicates .

Q. How does stereochemistry at the pyrrolidine ring influence the pharmacological profile of this compound?

Advanced Research Focus

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Docking studies : Compare enantiomer binding affinities to target receptors (e.g., GPCRs) using AutoDock Vina .
  • Pharmacokinetics : Assess metabolic stability (e.g., cytochrome P450 assays) to correlate stereochemistry with half-life .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

Advanced Research Focus

  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amine alkylation) .
  • Impurity profiling : LC-MS identifies byproducts (e.g., over-alkylated derivatives) for process refinement .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or supercritical CO2_2 .

Q. How can researchers validate the biological relevance of this compound in vitro?

Basic Research Focus

  • Dose-response assays : Determine IC50_{50} values in cell lines (e.g., HEK293) using MTT assays .
  • Selectivity screening : Test against off-target receptors (e.g., serotonin transporters) to assess specificity .
  • Stability testing : Incubate in PBS or serum to evaluate degradation kinetics .

Properties

IUPAC Name

1-pyridazin-3-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPEHPPMKICPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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